(5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BNO4 and a molecular weight of 249.07 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 5-formyl-4-hydroxypyridine with a boronic acid derivative under specific conditions. One common method is the reaction of 5-formyl-4-hydroxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a radical initiator.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or radical initiators (e.g., AIBN) are used under mild conditions.
Major Products
Scientific Research Applications
(5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the formyl and hydroxypyridinyl groups.
4-Hydroxyphenylboronic Acid Pinacol Ester: Contains a hydroxyl group but lacks the formyl group.
5-Formyl-2-pyridylboronic Acid Pinacol Ester: Similar but lacks the hydroxyl group at the 4-position.
Uniqueness
(5-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C12H16BNO4 |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)10-5-9(16)8(7-15)6-14-10/h5-7H,1-4H3,(H,14,16) |
InChI Key |
PBZKQQCREBPUEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)C(=CN2)C=O |
Origin of Product |
United States |
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